molecular formula C18H12ClFN4O2 B1384372 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1349086-32-3

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1384372
M. Wt: 370.8 g/mol
InChI Key: KOHDRQSAYUCSOS-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including a chlorophenyl group, a fluoro-methoxyphenyl group, and a nitrile group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural feature. However, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have several interesting features. The pyrimidine ring, as mentioned before, is a key structural feature. The chlorophenyl and fluoro-methoxyphenyl groups are aromatic rings, which could contribute to the compound’s stability and reactivity. The nitrile group is a polar functional group, which could affect the compound’s solubility and reactivity.



Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups and structural features. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid. The aromatic rings might undergo electrophilic aromatic substitution reactions. However, without specific experimental data, it’s difficult to predict the exact reactions that this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of polar functional groups like the nitrile group could make the compound more soluble in polar solvents. The aromatic rings could contribute to the compound’s stability and rigidity. However, without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Chemical Reactivity

  • This compound is utilized as a building block for constructing various nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity towards primary and heterocyclic amines yields Schiff bases, which are essential in synthesizing these nitrogen-rich compounds (Farouk, Ibrahim, & El-Gohary, 2021).

Anticancer Potential

  • Derivatives of this compound, synthesized through environmentally friendly methods, have demonstrated significant in-vitro anticancer activities against various human tumor cell lines. Molecular docking studies indicate good binding in the active site of the thymidylate synthase enzyme, crucial for anticancer activity (Tiwari et al., 2016).

Antimicrobial Activity

  • Novel Schiff bases synthesized using derivatives of this compound have shown substantial antimicrobial activities. These activities were confirmed through in vitro studies, highlighting its potential in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Structural Analysis

  • Molecular docking studies involving derivatives of this compound have shown high affinity with proteins like CDK4, indicating potential pharmaceutical applications. X-ray crystallography has also been used to understand its molecular structure, aiding in the design of more effective compounds (Holam, Santhoshkumar, & Killedar, 2022).

Potential as Anticonvulsant Agents

  • Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing promising results at specific dose levels. This opens avenues for further research into its applications in neuropharmacology (Shaquiquzzaman et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered. However, without specific information on the safety and hazards of this compound, it’s difficult to provide a detailed analysis.


Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. For example, if this compound is a drug, future research might focus on optimizing its synthesis, improving its efficacy, or minimizing its side effects. However, without specific information on the intended use or biological activity of this compound, it’s difficult to provide a detailed analysis of future directions.


Please note that this is a general analysis based on the structural features and functional groups present in the compound. For a more detailed and specific analysis, more information or literature on this specific compound would be needed.


properties

IUPAC Name

2-(4-chloroanilino)-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O2/c1-26-15-7-2-10(8-14(15)20)16-13(9-21)17(25)24-18(23-16)22-12-5-3-11(19)4-6-12/h2-8H,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHDRQSAYUCSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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